molecular formula C24H29N3O8 B6602444 Pomalidomide-PEG4-propargyl CAS No. 2138439-58-2

Pomalidomide-PEG4-propargyl

Número de catálogo: B6602444
Número CAS: 2138439-58-2
Peso molecular: 487.5 g/mol
Clave InChI: ADENWVKSYZTYAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pomalidomide-PEG4-propargyl: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to target and degrade specific proteins within cells. The PEG4 linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-PEG4-propargyl typically involves several steps. Initially, pomalidomide is synthesized through a multi-step process that includes the formation of an intermediate compound, which is then reacted with a PEG4 linker.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow chemistry to improve yield and efficiency . The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Pomalidomide-PEG4-propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

Chemistry: Pomalidomide-PEG4-propargyl is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins. This has significant implications for chemical biology and drug discovery .

Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .

Medicine: Medically, this compound is used in the development of targeted therapies for diseases such as cancer. By degrading specific proteins involved in disease progression, it offers a novel approach to treatment .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its ability to target and degrade specific proteins makes it a valuable tool in drug development .

Comparación Con Compuestos Similares

  • Pomalidomide-PEG4-NH2 hydrochloride
  • Pomalidomide-PEG6-NH2 hydrochloride
  • Pomalidomide-PEG3-NH2 hydrochloride
  • Pomalidomide-PEG1-NH2 hydrochloride
  • Lenalidomide
  • Thalidomide

Uniqueness: Pomalidomide-PEG4-propargyl is unique due to its combination of a PEG4 linker and a propargyl group. The PEG4 linker enhances solubility and bioavailability, while the propargyl group allows for further chemical modifications. This makes it a versatile building block for the development of PROTACs and other targeted therapies .

Actividad Biológica

Pomalidomide-PEG4-propargyl is a synthetic compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl functional group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are engineered to selectively target and degrade specific proteins within cells. The PEG4 linker enhances solubility and bioavailability, while the propargyl group facilitates further chemical modifications, making it a versatile tool in medicinal chemistry and drug discovery.

The biological activity of this compound is primarily linked to its role in facilitating targeted protein degradation. It forms a ternary complex with a target protein and an E3 ubiquitin ligase, such as cereblon. This complex promotes the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism has significant implications in cancer therapy and other diseases where specific protein dysregulation is implicated.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, often optimized for large-scale production using techniques like continuous flow chemistry to enhance yield and efficiency. The compound's structural features include:

Component Description
Pomalidomide An immunomodulatory agent with established efficacy in treating multiple myeloma.
PEG4 Linker Enhances solubility and bioavailability, facilitating better pharmacokinetics.
Propargyl Group Allows for further chemical modifications, increasing versatility in applications.

In Vitro Studies

This compound has been shown to exhibit significant biological activity in various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation through targeted degradation of oncogenic proteins .

Case Study: Efficacy Against Multiple Myeloma

In clinical settings, pomalidomide has been evaluated extensively for its efficacy against multiple myeloma (MM). A Phase II trial involving patients with relapsed/refractory MM showed an overall response rate (ORR) of 54% with a complete remission (CR) rate of 17% when administered at doses up to 2 mg daily . The primary dose-limiting toxicity observed was grade 4 neutropenia, underscoring the need for careful dose management.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds that also target cereblon but differ in their functional groups or linker lengths. Below is a comparative analysis:

Compound Name Description
Pomalidomide-PEG4-NH2 Hydrochloride Contains a primary amine instead of a propargyl group; used for different conjugation strategies.
Pomalidomide-PEG6-NH2 Hydrochloride Similar structure but with a longer PEG linker; may affect solubility and bioavailability.
Lenalidomide A structural analog without PEG or propargyl modifications; used in similar therapeutic contexts.

Propiedades

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O8/c1-2-9-32-11-13-34-15-16-35-14-12-33-10-8-25-18-5-3-4-17-21(18)24(31)27(23(17)30)19-6-7-20(28)26-22(19)29/h1,3-5,19,25H,6-16H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADENWVKSYZTYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.